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Compound of Interest

Compound Name: Mogroside IV (Standard)

Cat. No.: B2825499 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary
Mogroside IV, a principal sweetening component of the monk fruit (Siraitia grosvenorii), is a

triterpenoid glycoside of significant interest for its potential as a natural, non-caloric sweetener

and its various reported health benefits. This technical guide provides a comprehensive

overview of the safety and toxicity profile of Mogroside IV, drawing from available scientific

literature on mogrosides and Luo Han Guo extracts. The data presented herein are intended to

support researchers, scientists, and drug development professionals in their evaluation and

potential application of this compound. Overall, the existing body of evidence suggests a

favorable safety profile for mogrosides, including Mogroside IV, with no significant findings in

acute, sub-chronic, and genotoxicity studies.

Introduction
Mogroside IV is a member of the cucurbitane family of glycosides, which are the primary

contributors to the intense sweetness of the monk fruit. While Mogroside V is the most

abundant and extensively studied mogroside, Mogroside IV is also a significant component and

shares a similar chemical backbone. This guide consolidates the available toxicological data to

provide a clear understanding of the safety parameters of Mogroside IV for research and

development purposes.
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Chemical and Physical Properties
Chemical Name: (3β,4α,11α)-11,24,25-trihydroxy-9-methyl-19-norlanost-5-ene-3,24-diyl

bis(β-D-glucopyranoside)

CAS Number: 89590-95-4[1]

Molecular Formula: C₅₄H₉₂O₂₄

Molecular Weight: 1125.31 g/mol

Appearance: White or light yellow powder

Solubility: Soluble in water and ethanol

Toxicological Profile
The majority of toxicological research has been conducted on mixed mogroside extracts from

Luo Han Guo or on the most abundant component, Mogroside V. The data presented below is

largely derived from these studies and is considered representative for assessing the safety of

Mogroside IV due to the structural similarity and shared metabolic fate of mogrosides.

Acute Toxicity
Acute toxicity studies on Luo Han Guo extracts and isolated mogrosides consistently

demonstrate a very low order of toxicity.

Test Substance Species Route LD₅₀ (g/kg bw) Reference

Luo Han Guo

Extract
Mice Oral > 10 [2]

Mogrosides Rats Oral > 15 [3]

Conclusion: Mogrosides are considered practically non-toxic to non-toxic based on their high

LD₅₀ values.[3]

Sub-chronic Toxicity
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Sub-chronic toxicity studies, primarily conducted with Luo Han Guo extracts rich in mogrosides,

have established high No-Observed-Adverse-Effect Levels (NOAELs).

Test Substance Species Duration
NOAEL (mg/kg

bw/day)
Reference

Luo Han Guo

Extract
Rats (Male) 28-day 7,070 [1][4]

Luo Han Guo

Extract
Rats (Female) 28-day 7,480 [1][4]

Luo Han Guo

Extract (52%

Mogroside V)

Rats 90-day

No effects on

liver and testis

weight observed.

[5]

Luo Han Guo

Extract
Dogs 90-day

No significant

toxicological

effects observed.

[6]

Conclusion: Sub-chronic studies indicate a high margin of safety for repeated dietary exposure

to mogroside-containing extracts.

Genotoxicity
A battery of in vitro and in vivo genotoxicity studies has been conducted on mogroside extracts,

with consistently negative results.

Assay Type Test System
Metabolic

Activation (S9)
Result Reference

Bacterial

Reverse

Mutation (Ames)

Test

S. typhimurium

strains TA98,

TA100, TA1535,

TA1537, TA102

With and Without Negative [5][7]

In Vitro

Micronucleus

Assay

Human

Lymphocytes
With and Without Negative [5]
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Conclusion: Luo Han Guo extracts containing mogrosides, including Mogroside IV, are not

considered to be mutagenic or clastogenic.

Carcinogenicity and Chronic Toxicity
Long-term carcinogenicity studies specifically on Mogroside IV have not been identified in the

public literature. However, based on the lack of genotoxicity and the absence of pre-neoplastic

lesions in sub-chronic studies, the carcinogenic potential is considered to be low.[2]

Reproductive and Developmental Toxicity
Studies on Luo Han Guo extracts have not shown any adverse effects on reproduction or

development. In a reproductive and developmental screening study in rats, no parental,

reproductive, or developmental toxicity was observed.[5][7] Similarly, a prenatal developmental

toxicity study showed no maternal or developmental toxicity.[5]

Metabolism and Pharmacokinetics
Upon oral ingestion, mogrosides are poorly absorbed in the upper gastrointestinal tract. They

are primarily metabolized by the gut microbiota, which hydrolyze the glycosidic bonds to yield

the aglycone, mogrol, and various smaller mogroside metabolites.[8][9] Mogrol is the primary

metabolite that is absorbed systemically.[8][9] This metabolic pathway is a key consideration in

assessing the biological activity and safety of Mogroside IV.

Signaling Pathways
Recent research has begun to elucidate the molecular mechanisms underlying the biological

activities of mogrosides. Several key signaling pathways have been identified.

AMPK Signaling Pathway
Mogrosides and their metabolite mogrol have been shown to activate the AMP-activated

protein kinase (AMPK) signaling pathway.[3][10] AMPK is a central regulator of cellular energy

homeostasis and its activation is associated with beneficial metabolic effects.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 17 Tech Support

https://www.foodstandards.gov.au/sites/default/files/food-standards-code/applications/Documents/A1129%20SD1%20at%20approval.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7008860/
https://www.cabidigitallibrary.org/doi/full/10.5555/20203099739
https://pmc.ncbi.nlm.nih.gov/articles/PMC7008860/
https://www.oecd.org/en/publications/test-no-473-in-vitro-mammalian-chromosome-aberration-test_9789264071261-en.html
https://www.oecd.org/en/publications/test-no-471-bacterial-reverse-mutation-test_9789264071247-en.html
https://www.oecd.org/en/publications/test-no-473-in-vitro-mammalian-chromosome-aberration-test_9789264071261-en.html
https://www.oecd.org/en/publications/test-no-471-bacterial-reverse-mutation-test_9789264071247-en.html
https://www.tandfonline.com/doi/full/10.4155/fmc-2017-0255
https://pubmed.ncbi.nlm.nih.gov/34012471/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2825499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mogroside IV Mogrol
(Metabolite)

Gut Microbiota AMPK
Activates Downstream

Metabolic Effects
Regulates

Click to download full resolution via product page

Caption: Mogroside IV is metabolized to Mogrol, which activates the AMPK signaling pathway.

ERK1/2, p53, and MMP-9 Signaling in Cancer Cells
Studies on Mogroside IVe, a structurally similar compound, have demonstrated its ability to

modulate signaling pathways involved in cancer cell proliferation and invasion. Specifically, it

has been shown to inhibit the phosphorylation of ERK1/2, upregulate the tumor suppressor

p53, and downregulate matrix metallopeptidase 9 (MMP-9).[11]

Mogroside IV

p-ERK1/2

Inhibits

p53

Upregulates

MMP-9

Activates

Cell Proliferation
& Invasion

Apoptosis

Click to download full resolution via product page

Caption: Mogroside IV modulates ERK1/2, p53, and MMP-9 pathways in cancer cells.
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Experimental Protocols
The following sections provide an overview of the standard methodologies for key toxicological

assays, based on OECD guidelines, which are relevant for the safety assessment of Mogroside

IV.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
This study provides information on the acute toxic effects of a single oral dose of a substance.
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Caption: Workflow for an acute oral toxicity study following the OECD 420 guideline.[12][13][14]

[15]

Methodology:

Test System: Typically, young adult female rats are used.[12][13]

Dosing: A single dose of the test substance is administered by oral gavage. Animals are

fasted prior to dosing.[12]

Dose Levels: A stepwise procedure is used with fixed doses of 5, 50, 300, and 2000 mg/kg

body weight. A sighting study with a small number of animals is performed to determine the

starting dose for the main study.[12][15]

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes

in body weight for at least 14 days.[15]

Endpoint: The study allows for the classification of the substance based on the observed

toxicity.

Sub-chronic Oral Toxicity Study - 90-Day Study in
Rodents (OECD 408)
This study provides information on the potential adverse effects of repeated oral exposure to a

substance over a 90-day period.
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Caption: Workflow for a 90-day sub-chronic oral toxicity study (OECD 408).[16][17][18][19][20]

Methodology:

Test System: Typically, rats are used, with at least 10 males and 10 females per group.[16]

[20]
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Dosing: The test substance is administered daily by oral gavage or in the diet/drinking water

for 90 days.[16][19]

Dose Levels: At least three dose levels and a control group are used. A limit test at 1000

mg/kg bw/day may be performed.[16][17]

Observations: Detailed clinical observations, body weight, and food/water consumption are

recorded weekly. Hematology, clinical biochemistry, and urinalysis are performed at the end

of the study.[16]

Pathology: All animals undergo a full gross necropsy, and tissues are examined

histopathologically.[16]

Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.[17]

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
This in vitro assay is used to assess the mutagenic potential of a substance by its ability to

induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[9]

[21][22][23][24]
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Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).[9][21][22][23]

[24]

Methodology:

Test Strains: At least five strains of bacteria are used, including those that can detect both

base-pair substitution and frameshift mutations (e.g., S. typhimurium TA98, TA100, TA1535,

TA1537, and E. coli WP2 uvrA).[21]

Metabolic Activation: The assay is performed with and without a metabolic activation system

(S9 fraction from rat liver) to mimic mammalian metabolism.[22]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 17 Tech Support

https://www.benchchem.com/product/b2825499?utm_src=pdf-body-img
https://www.oecd.org/en/publications/test-no-471-bacterial-reverse-mutation-test_9789264071247-en.html
https://www.nib.si/eng/images/stories/novice/bacterial.pdf
https://www.toxlab.co/oecdgenetic-toxicology-studies-study-design-of-bacterial-reverse-mutation-test-ames-test-oecd-471-209/
https://www.creative-bioarray.com/Services/bacterial-reverse-mutation-test-ames-test-oecd-471.htm
https://www.oecd.org/en/publications/2020/06/test-no-471-bacterial-reverse-mutation-test_g1gh295b.html
https://www.nib.si/eng/images/stories/novice/bacterial.pdf
https://www.toxlab.co/oecdgenetic-toxicology-studies-study-design-of-bacterial-reverse-mutation-test-ames-test-oecd-471-209/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2825499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure: The test substance, bacteria, and S9 mix (if applicable) are combined and plated

on a minimal agar medium.[9]

Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the

number of revertant colonies compared to the control.

In Vitro Mammalian Chromosomal Aberration Test
(OECD 473)
This assay identifies substances that cause structural chromosomal aberrations in cultured

mammalian cells.[8][25][26][27][28]
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Caption: Workflow for the In Vitro Mammalian Chromosomal Aberration Test (OECD 473).[8]

[25][26][27][28]

Methodology:

Cell Lines: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell

cultures (e.g., human peripheral blood lymphocytes) are used.[25][26]

Treatment: Cells are exposed to at least three concentrations of the test substance with and

without metabolic activation (S9).[25]

Metaphase Arrest: A substance that arrests cells in metaphase (e.g., colcemid) is added to

the cultures.[8]

Analysis: Chromosomes are prepared and analyzed microscopically for structural

aberrations.[8]

Endpoint: A significant, dose-dependent increase in the percentage of cells with

chromosomal aberrations indicates a positive result.[25]

In Vivo Mammalian Erythrocyte Micronucleus Test
(OECD 474)
This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by

analyzing the formation of micronuclei in erythrocytes of treated animals.[29][30][31][32][33]
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Caption: Workflow for the In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474).[29]

[30][31][32][33]

Methodology:

Test System: Typically, mice or rats are used, with at least 5 animals per sex per group.[30]

[31]

Dosing: The test substance is administered, usually once or twice, by an appropriate route.

[30]
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Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points

after the last administration (typically 24 and 48 hours).[29]

Analysis: The frequency of micronucleated polychromatic erythrocytes (in bone marrow) or

reticulocytes (in peripheral blood) is determined.[29]

Endpoint: A significant, dose-related increase in the frequency of micronucleated cells in

treated animals compared to controls indicates a positive result.[31]

Conclusion
The available toxicological data on mogrosides and Luo Han Guo extracts strongly support a

favorable safety profile for Mogroside IV. Acute and sub-chronic studies indicate very low

toxicity, and a range of genotoxicity assays have been negative. While chronic toxicity and

carcinogenicity studies specifically on Mogroside IV are lacking, the overall evidence suggests

a low risk. The emerging understanding of its interaction with key signaling pathways, such as

AMPK, provides a basis for its potential therapeutic applications. For drug development

professionals, Mogroside IV presents as a promising molecule with a solid foundation of safety

data, warranting further investigation for its potential health benefits. It is recommended that

any future toxicological assessments for specific regulatory submissions adhere to the detailed

OECD guidelines outlined in this document.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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